molecular formula C12H10N4O2S2 B2534039 Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 868967-03-7

Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2534039
CAS No.: 868967-03-7
M. Wt: 306.36
InChI Key: JPKQBMPEJKUORJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a methyl thioacetate moiety.

Molecular Formula: C₁₂H₁₀N₄O₂S₂
Molecular Weight: 306.36 g/mol (calculated).

Properties

IUPAC Name

methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-18-11(17)7-20-10-5-4-9-13-14-12(16(9)15-10)8-3-2-6-19-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKQBMPEJKUORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable dicarbonyl compounds.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and pyridazine rings can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and pyridazine rings.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds related to methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and triazole moieties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, derivatives of thiophene-linked triazoles have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with some compounds exhibiting higher activity compared to standard chemotherapeutic agents . The incorporation of the triazole ring enhances the bioactivity of these compounds by interacting with cellular targets involved in cancer progression.

Anti-inflammatory Effects
Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications at various positions on the thiophene or triazole rings can lead to enhanced potency or selectivity against specific biological targets. For instance:

Modification Effect on Activity
Substitution at position 5 of the triazoleIncreased anticancer activity
Alteration of the ester groupEnhanced solubility and bioavailability
Variations in thiophene substituentsImproved antimicrobial properties

Case Studies

  • Antibacterial Activity Assessment
    A study evaluated a series of thiophene-triazole derivatives for their antibacterial properties against common pathogens. Compounds were tested using minimum inhibitory concentration (MIC) assays, revealing that certain modifications significantly increased antibacterial efficacy compared to controls .
  • Cytotoxicity Evaluation in Cancer Cells
    Another investigation focused on the cytotoxic effects of synthesized derivatives on MCF-7 breast cancer cells. The results indicated that specific structural features contributed to higher cytotoxicity levels than those observed with conventional chemotherapy agents .
  • In Vivo Studies for Anti-inflammatory Effects
    In vivo models were used to assess the anti-inflammatory effects of selected derivatives derived from this compound. The findings suggested a significant reduction in inflammation markers compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings enable it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Thiophen-2-yl / Methyl thioacetate C₁₂H₁₀N₄O₂S₂ 306.36 Enhanced π-π interactions; ester improves lipophilicity
8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine Chloro (position 8) / Methyl (position 6) C₆H₅ClN₄ 168.59 Higher reactivity due to electron-withdrawing Cl
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl / N-Methylacetamide-phenyl C₁₆H₁₇N₅O 311.35 Lin28 inhibition (IC₅₀ ~80 µM)
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one Methoxy / Piperidyl-phenoxy-ethyl-piperazine C₂₉H₃₈N₈O₃ 558.68 Bromodomain inhibitor (BET family)
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Methyl / Thioacetic acid C₈H₇N₄O₂S 223.23 Lower lipophilicity vs. methyl ester

Pharmacological Relevance

  • Lin28 Inhibition : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) demonstrates functional inhibition of Lin28 proteins, a target in regenerative medicine .
  • Epigenetic Modulation : Methoxy-substituted derivatives, such as AZD5153, are optimized for bromodomain inhibition, highlighting the scaffold’s adaptability in targeting epigenetic readers .

Key Research Findings

  • Synthetic Accessibility : The thioether linkage in the target compound can be synthesized via nucleophilic substitution, a strategy also employed for analogs like 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid .
  • Solubility and Bioavailability : Methyl esters (e.g., target compound) generally exhibit better cell permeability than carboxylic acids, though hydrolysis in vivo may convert them to active acids .
  • Thermal Stability : Chloro and methyl substituents increase melting points, as observed in 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (mp 253–255°C) .

Biological Activity

Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a thiophene ring with a triazolo-pyridazine moiety, which is known to influence its biological properties. The molecular formula is C₁₃H₁₂N₄OS, and its molecular weight is approximately 276.33 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays using various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

The proposed mechanism of action involves the inhibition of specific enzymes linked to cancer cell survival and proliferation. Preliminary studies suggest that the compound may target:

  • Topoisomerase II : Inhibiting this enzyme disrupts DNA replication in cancer cells.
  • Protein Kinase B (AKT) : The compound appears to downregulate the AKT signaling pathway, leading to increased apoptosis.

Anti-inflammatory Activity

This compound has also shown anti-inflammatory effects in animal models. In a carrageenan-induced paw edema model in rats:

Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)55

This data indicates its potential as an anti-inflammatory agent.

Q & A

Q. Why do some studies report strong antimicrobial activity for analogues, while others show no effect?

  • Strain specificity : Activity against S. aureus (MIC 8 µg/mL) but not E. coli due to differences in membrane permeability .
  • Assay conditions : Varying pH (5.5 vs. 7.4) or serum content (10% FBS) alters compound stability .

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